N-Nitrosomethyl-4-methylbenzylamine is a member of the N-nitrosamine family, which includes compounds known for their potential carcinogenic properties. This specific compound is synthesized from the reaction of N-methyl-4-methylbenzylamine with nitrous acid. It has garnered attention due to its implications in toxicology and its classification as a genotoxic impurity, particularly in pharmaceutical products.
N-Nitrosomethyl-4-methylbenzylamine is classified as an N-nitrosamine, a group of compounds recognized for their mutagenic and carcinogenic effects in various biological systems. These compounds are often formed as impurities during the synthesis of pharmaceuticals, particularly in the production of angiotensin II receptor blockers (sartans) and other medications. The compound's CAS number is 937-40-6, and its molecular formula is with a molecular weight of approximately 150.18 g/mol .
The synthesis of N-Nitrosomethyl-4-methylbenzylamine typically involves the nitrosation of N-methyl-4-methylbenzylamine using nitrous acid. This reaction can be conducted under acidic conditions to facilitate the formation of the nitrosamine:
N-Nitrosomethyl-4-methylbenzylamine features a nitroso group () attached to a secondary amine structure. Its structural representation can be described using its SMILES notation: CN(Cc1ccccc1)N=O
.
N-Nitrosomethyl-4-methylbenzylamine can undergo several chemical reactions typical of nitrosamines:
The mechanism by which N-Nitrosomethyl-4-methylbenzylamine exerts its effects involves metabolic activation followed by interaction with cellular components:
N-Nitrosomethyl-4-methylbenzylamine exhibits several notable physical and chemical properties:
N-Nitrosomethyl-4-methylbenzylamine is primarily utilized in research settings focused on understanding the mechanisms of carcinogenesis and genotoxicity associated with nitrosamines:
This compound's significance lies not only in its direct applications but also in its role as a model for understanding broader mechanisms of chemical-induced carcinogenesis.
N-Nitrosomethyl-4-methylbenzylamine (systematic name: N-methyl-N-nitroso-4-methylbenzenemethanamine) is a synthetic organic compound classified as a nitrosamine—a family of carcinogens characterized by a nitroso group (-N=O) bonded to a nitrogen atom. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol [1]. The compound features a benzyl group substituted with a methyl moiety at the para-position and a methyl-nitrosamine functional group. Its CAS registry number is 3027692 (distinct from the unsubstituted analog N-Nitroso-N-methylbenzylamine, CAS 937-40-6) [1] [7] [10].
Structurally, it belongs to the asymmetric dialkylnitrosamine subclass, where one alkyl chain is aromatic (4-methylbenzyl) and the other is aliphatic (methyl). This asymmetry influences its metabolic activation and tissue-specific carcinogenicity. Key identifiers include:
Table 1: Fundamental Chemical Properties of N-Nitrosomethyl-4-methylbenzylamine
Property | Value |
---|---|
Molecular Formula | C₉H₁₂N₂O |
Molecular Weight | 164.21 g/mol |
CAS Registry Number | 3027692 |
Chemical Class | Asymmetric dialkylnitrosamine |
Synonyms | Methyl(4-methylbenzyl)nitrosamine; 4-Methylbenzyl-methylnitrosamine |
N-Nitrosomethyl-4-methylbenzylamine emerged from research into structurally modified nitrosamines during the 1970s–1980s, a period marked by intensified investigation of nitrosamine-induced organ-specific carcinogenesis. While not as extensively documented as its unsubstituted analog (N-Nitroso-N-methylbenzylamine, NBMA), it was synthesized to probe the role of aromatic ring substitutions in modulating biological activity [3] [5].
This compound gained significance in experimental oncology due to its distinct carcinogenic profile. Seminal studies by Druckrey and colleagues highlighted how minor structural variations—such as the para-methyl group on the benzyl ring—could alter tissue tropism and metabolic pathways compared to NBMA [3]. Its use in carcinogenicity bioassays provided evidence that:
N-Nitrosomethyl-4-methylbenzylamine shares core structural features with potent carcinogenic nitrosamines but possesses critical modifications that define its biochemical behavior:
Table 2: DNA Adducts Formed by N-Nitrosomethyl-4-methylbenzylamine and Related Nitrosamines
Nitrosamine | Primary DNA Adducts | Key Adduct Features |
---|---|---|
N-Nitrosomethyl-4-methylbenzylamine | O⁶-(4-methylbenzyl)guanine (O⁶-4-MBG); N⁷-(4-methylbenzyl)guanine | Bulky arylalkyl adducts; slower repair kinetics; high persistence in esophageal DNA |
NDMA (N-Nitrosodimethylamine) | O⁶-methylguanine (O⁶-MeG); N⁷-methylguanine | Small alkyl adducts; O⁶-MeG is highly mutagenic |
NBMA (N-Nitroso-N-methylbenzylamine) | O⁶-benzylguanine (O⁶-BzG) | Bulky adducts; linked to esophageal specificity |
The compound’s carcinogenic mechanism hinges on the dual reactivity of its electrophilic metabolites:
Table 3: Structural Comparison with Key Nitrosamine Carcinogens
Feature | N-Nitrosomethyl-4-methylbenzylamine | NDMA | NBMA | Non-Carcinogenic Tert-Alkyl Nitrosamines |
---|---|---|---|---|
Symmetry | Asymmetric | Symmetric | Asymmetric | Asymmetric |
Alkyl Groups | Methyl + 4-methylbenzyl | Dimethyl | Methyl + benzyl | Methyl + tert-butyl |
Metabolic Activation Site | Esophagus > Liver | Liver | Esophagus | Liver (detoxification dominant) |
Key DNA Adduct | O⁶-4-methylbenzylguanine | O⁶-methylguanine | O⁶-benzylguanine | O⁶-tert-butylguanine (non-mutagenic) |
Adduct Repair Efficiency | Low | Moderate (AGT-mediated) | Low | High (or non-mutagenic conformation) |
This structural framework underscores why N-Nitrosomethyl-4-methylbenzylamine serves as a critical model for studying how chemical substitutions in nitrosamine scaffolds dictate metabolic fate, DNA damage profiles, and ultimately, carcinogenic specificity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7